molecular formula C13H12ClN3O3 B2378097 N-(2-chlorobenzyl)-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 1396784-42-1

N-(2-chlorobenzyl)-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B2378097
CAS No.: 1396784-42-1
M. Wt: 293.71
InChI Key: PWUYFMHQHKWHAG-UHFFFAOYSA-N
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Description

“N-(2-chlorobenzyl)-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide” is a complex organic compound. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. It also has a carboxamide group (-CONH2), a methyl group (-CH3), and a 2-chlorobenzyl group .


Molecular Structure Analysis

The molecular structure of this compound would be expected to show the characteristic features of its functional groups, including the aromaticity of the pyrimidine and benzene rings, the polarity of the carboxamide group, and the electronegativity of the chlorine atom .


Chemical Reactions Analysis

As an organic compound containing a halogen, it could potentially undergo various substitution and elimination reactions . The carboxamide group might be involved in condensation reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be expected to reflect the properties of its functional groups. For example, the presence of the polar carboxamide group could enhance its solubility in polar solvents .

Scientific Research Applications

Synthesis Approaches

  • N-(2-chlorobenzyl)-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide and its derivatives are synthesized through various chemical reactions, including three-component reactions and cyclocondensation, often employing catalysts like sodium hydrogen sulfate for improved yields. This process is crucial for the creation of the compound in quantities sufficient for further research and applications (Gein, Zamaraeva, Dmitriev, 2018) (Akbari et al., 2008).

Biological Activities

Medicinal Chemistry Applications

  • Potential in Drug Development : The compound's derivatives exhibit properties that are valuable in medicinal chemistry, such as the inhibition of cyclooxygenase-1/cyclooxygenase-2 (COX-1/COX-2) enzymes, indicating their potential as anti-inflammatory and analgesic agents. These findings can be crucial in developing new therapeutic drugs targeting specific diseases or conditions (Abu‐Hashem, Al-Hussain, Zaki, 2020).

Catalytic and Chemical Properties

  • Supramolecular Associations : The compound forms supramolecular synthons characterized by charge-assisted hydrogen bonds when reacted with certain acids, showcasing its potential in forming structured complexes. This property is essential in fields like crystallography and materials science (Portalone, 2010).

Safety and Hazards

As with any chemical compound, handling this compound would require appropriate safety precautions. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific safety and hazard information .

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-3-methyl-2,4-dioxo-1H-pyrimidine-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN3O3/c1-17-12(19)9(7-16-13(17)20)11(18)15-6-8-4-2-3-5-10(8)14/h2-5,7H,6H2,1H3,(H,15,18)(H,16,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWUYFMHQHKWHAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CNC1=O)C(=O)NCC2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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